molecular formula C19H21NO2 B1374300 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid CAS No. 874990-37-1

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1374300
CAS No.: 874990-37-1
M. Wt: 295.4 g/mol
InChI Key: KKSMMUXMPIVMCZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS: 874990-37-1) is a pyrrolidine-based compound with a benzyl group at position 1 and a 3-methylphenyl substituent at position 2. Its molecular formula is C₁₉H₂₁NO₂, and it has a molecular weight of 295.38 g/mol .

Properties

IUPAC Name

1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSMMUXMPIVMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrrolidine derivatives have been shown to inhibit enzymes like COX-2, which play a role in inflammation and pain pathways . The compound’s effects are mediated through its binding to these enzymes, thereby modulating their activity and resulting in therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid with analogs differing in substituents, stereochemistry, or functional groups. Key differences in molecular weight, substituent effects, and synthetic accessibility are highlighted.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (CAS: 874990-37-1) 3-methylphenyl (position 4), carboxylic acid (position 3) C₁₉H₂₁NO₂ 295.38 Out of stock; simpler structure with no halogen or nitro groups .
1-Benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid ethyl ester (CAS: 306305-35-1) 4-nitrophenyl (position 4), ethyl ester (position 3) C₂₀H₂₂N₂O₄ 354.4 Nitro group enhances electron-withdrawing effects; ester increases lipophilicity .
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 874990-50-8) 2-fluorophenyl (position 4) C₁₈H₁₈FNO₂ 299.34 Fluorine substitution alters electronic properties; GHS safety data available .
trans-(±)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 4-fluorophenyl (position 4) C₁₈H₁₈FNO₂ 299.34 Fluorine at para position may improve metabolic stability .
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid Stereospecific (3S,4R) configuration C₁₈H₁₈FNO₂ 299.34 Chiral centers critical for receptor binding; 95% purity available .
1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (CAS: N/A) 1-methylpyrrole (position 4), methyl group (position 1) C₁₉H₂₄N₄O₃ 357.4 Lower purity (14% LC) in synthesis; heterocyclic substituents complicate synthesis .

Structural and Functional Differences

  • Fluorophenyl analogs (CAS: 874990-50-8 and trans-4-fluoro): Fluorine’s electronegativity improves metabolic stability and binding affinity in bioactive contexts . 4-Nitrophenyl (CAS: 306305-35-1): The nitro group is strongly electron-withdrawing, which may reduce bioavailability but enhance reactivity in synthesis .
  • Functional Group Variations: Carboxylic Acid vs.
  • Stereochemistry :

    • The (3S,4R) stereoisomer (CAS: Y76154) demonstrates the importance of chiral centers in drug design, as stereochemistry can drastically alter biological activity .

Biological Activity

1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO2C_{19}H_{21}NO_2. Its structure includes a pyrrolidine ring substituted with a benzyl group and a 3-methylphenyl group, which influences its chemical reactivity and biological activity.

PropertyDetails
Molecular FormulaC19H21NO2C_{19}H_{21}NO_2
Molecular Weight295.38 g/mol
Functional GroupsCarboxylic acid, aromatic rings
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses, suggesting potential anti-inflammatory properties. The compound may also modulate receptor activity and influence signaling pathways related to pain and inflammation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents. For example, the compound showed effective growth inhibition in HT29 colorectal cancer cells, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Study 1: COX-2 Inhibition

A study focused on the inhibition of COX-2 by this compound demonstrated that the compound effectively reduced prostaglandin E2 production in vitro. This reduction indicates its potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Study 2: Anticancer Activity in Cell Lines

In a comparative analysis of several pyrrolidine derivatives, this compound was found to have an IC50 value of approximately 15 µM against A431 skin cancer cells. This potency suggests that modifications to the structural components could enhance its efficacy further .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

  • Structural Modifications : Investigating how variations in the molecular structure affect biological activity.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other drugs to enhance anticancer effects.
  • Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

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